BenchChemオンラインストアへようこそ!

(R)-BAY1238097

Epigenetics Bromodomain inhibition Stereochemical control

(R)-BAY1238097 (CAS 1564269-85-7) is the R-enantiomer of BAY1238097, a small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT. The compound is characterized as the stereochemically distinct, lower-activity enantiomeric counterpart to the active S-enantiomer BAY1238097 (CAS 1564268-08-1).

Molecular Formula C25H33N5O3
Molecular Weight 451.6 g/mol
CAS No. 1564268-08-1
Cat. No. B605922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY1238097
CAS1564268-08-1
SynonymsBAY1238097;  BAY-1238097;  BAY 1238097;  BAY12-38097;  BAY-12-38097;  BAY 12-38097;  BAY 123;  BAY-123.
Molecular FormulaC25H33N5O3
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
InChIInChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1
InChIKeyCJIPEACKIJJYED-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-BAY1238097 (CAS 1564268-08-1) for BET Bromodomain Research Procurement


(R)-BAY1238097 (CAS 1564269-85-7) is the R-enantiomer of BAY1238097, a small-molecule inhibitor targeting the bromodomain and extra-terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT [1]. The compound is characterized as the stereochemically distinct, lower-activity enantiomeric counterpart to the active S-enantiomer BAY1238097 (CAS 1564268-08-1) . As an epigenetic reader domain probe, (R)-BAY1238097 serves a critical research function as a stereochemical negative control compound, enabling discrimination between on-target BET-driven pharmacological effects and off-target or scaffold-related activities in experimental systems .

Why (R)-BAY1238097 Cannot Be Substituted with Generic BET Inhibitor Analogs


Procurement of the correct enantiomer is essential for experimental validity in BET bromodomain research. The active S-enantiomer BAY1238097 (CAS 1564268-08-1) demonstrates potent inhibition of BRD4-histone H4 binding with TR-FRET IC50 <100 nM and cellular NanoBRET IC50 of 63 nM against BRD4 . In contrast, (R)-BAY1238097 exhibits markedly reduced BET inhibitory potency, making it the appropriate stereochemical control compound . Substituting a generic BET inhibitor such as JQ1, OTX015, CPI-0610, or the racemic mixture (Rac)-BAY1238097 will confound interpretation of on-target versus off-target effects, as these alternatives possess distinct selectivity profiles across BRD2/3/4 and divergent pharmacokinetic properties that prevent clean attribution of observed phenotypes to BET bromodomain engagement [1].

Quantitative Evidence for (R)-BAY1238097 Selection: Comparative Activity Data


Enantiomer-Specific BET Inhibitory Potency: (R)-BAY1238097 as Low-Activity Control

(R)-BAY1238097 is the R-enantiomer of BAY1238097 and exhibits substantially lower BET inhibitory activity compared to the active S-enantiomer BAY1238097 . The active S-enantiomer demonstrates potent inhibition of BRD4-histone H4 binding with TR-FRET IC50 <100 nM and cellular NanoBRET IC50 of 63 nM against BRD4 . (R)-BAY1238097's reduced potency enables its use as a stereochemical control to distinguish on-target BET-driven effects from off-target or scaffold-related activities .

Epigenetics Bromodomain inhibition Stereochemical control

Comparative BRD4 Selectivity: BAY1238097 Exhibits Isoform Discrimination

BAY1238097 (S-enantiomer) demonstrates clear selectivity for BRD4 over BRD3 and BRD2, with NanoBRET IC50 values of 63 nM (BRD4), 609 nM (BRD3), and 2430 nM (BRD2) . This represents a 9.7-fold selectivity for BRD4 over BRD3, and a 38.6-fold selectivity for BRD4 over BRD2 [1]. (R)-BAY1238097, as the less active enantiomer, provides a matched stereochemical control for experiments investigating this isoform selectivity profile, whereas generic BET inhibitors like JQ1 exhibit different isoform selectivity patterns that preclude direct experimental comparison.

BRD4 selectivity BET family Isoform profiling

Anti-Proliferative Activity in Lymphoma: Benchmarking Against Other BET Inhibitors

BAY1238097 (S-enantiomer) demonstrated anti-proliferative activity across a large panel of lymphoma-derived cell lines, with a median IC50 range of 70–208 nM [1]. This activity profile is comparable to that observed with other BET bromodomain inhibitors evaluated in similar preclinical lymphoma models [2]. Notably, gene expression profiling revealed that BAY1238097's transcriptional signature highly overlapped with signatures obtained using other BET inhibitors, confirming shared on-target BET-mediated transcriptional effects [3]. (R)-BAY1238097, with its reduced potency, serves as the appropriate enantiomeric control to distinguish these on-target transcriptional changes from compound-specific off-target effects.

Lymphoma Anti-proliferative Preclinical oncology

In Vivo Efficacy in AML Xenograft Models: BAY1238097 T/C Values

BAY1238097 (S-enantiomer) demonstrated robust in vivo efficacy in AML xenograft models, with T/C (treated/control tumor volume) values ranging from 13% to 20% across THP-1, MOLM-13, and KG-1 models . The compound was well tolerated at maximum tolerated dose (MTD), with body weight losses of 5–9% at nadir [1]. (R)-BAY1238097, as the low-activity enantiomer, provides the essential stereochemical control for confirming that in vivo anti-tumor effects are mediated specifically by BET bromodomain inhibition rather than off-target or scaffold-derived activities that may also produce tumor growth inhibition.

Acute Myeloid Leukemia Xenograft In vivo efficacy

Clinical Pharmacokinetics and DLT Profile of BAY1238097

In a first-in-human phase I study (NCT02369029), BAY1238097 (S-enantiomer) exhibited linear pharmacokinetics with increasing dose, but the study was prematurely terminated due to dose-limiting toxicities (DLTs) at 80 mg/week, including grade 3 vomiting, grade 3 headache, and grade 2/3 back pain [1]. Pharmacokinetic modeling indicated that an alternative dosing schedule achieving efficacious exposure while avoiding DLTs was not feasible [2]. (R)-BAY1238097, as the less active enantiomer, may exhibit a different toxicity profile and can serve as a stereochemical comparator in safety pharmacology studies aimed at distinguishing target-mediated toxicities from compound-specific adverse effects.

Clinical pharmacology Dose-limiting toxicity Pharmacokinetics

In Vivo Efficacy in Multiple Myeloma: BAY1238097 Outperforms Standard-of-Care Agents

BAY1238097 (S-enantiomer) demonstrated superior efficacy compared to standard-of-care agents in multiple myeloma models. In the IGH-cyclin D1 translocated MOLP-8 model, BAY1238097 achieved T/C = 3%, whereas bortezomib and lenalidomide were inactive or poorly active [1]. In the FGFR/MMSET translocated NCIH929 model, BAY1238097 achieved T/C = 19% versus 49% for lenalidomide [2]. (R)-BAY1238097, with its reduced BET inhibitory activity, serves as the essential stereochemical control to confirm that this superior efficacy is specifically attributable to BET bromodomain engagement rather than off-target or scaffold-mediated effects.

Multiple Myeloma In vivo efficacy Standard-of-care comparison

Recommended Research Applications for (R)-BAY1238097 in BET Bromodomain Studies


Stereochemical Negative Control in BRD4-Dependent Transcriptional Studies

Use (R)-BAY1238097 as the enantiomeric negative control in experiments examining c-Myc downregulation and transcriptional modulation in AML and MM cell lines. Pair with BAY1238097 (S-enantiomer) to confirm that observed transcriptional changes—including MYC suppression and HEXIM1 induction—are stereospecific and BRD4-dependent rather than off-target effects. The quantitative IC50 differential (S-enantiomer TR-FRET IC50 <100 nM vs. substantially reduced activity of R-enantiomer) provides a clear benchmark for validating on-target BET engagement .

In Vivo Efficacy Control for BET-Dependent Xenograft Studies

Employ (R)-BAY1238097 as the stereochemical control arm in AML and MM xenograft experiments to confirm that tumor growth inhibition (T/C 13–20% in AML models; T/C 3–19% in MM models) is specifically attributable to BET bromodomain inhibition. This is particularly critical when BAY1238097 demonstrates superior efficacy over standard-of-care agents (e.g., bortezomib, lenalidomide), as the R-enantiomer control distinguishes target-mediated anti-tumor activity from compound-specific off-target effects [1].

BRD4 Isoform Selectivity Validation Experiments

Utilize (R)-BAY1238097 as the enantiomeric control in cellular NanoBRET assays designed to validate BRD4 isoform selectivity. The S-enantiomer demonstrates 9.7-fold selectivity for BRD4 over BRD3 (63 nM vs. 609 nM) and 38.6-fold selectivity for BRD4 over BRD2 (63 nM vs. 2430 nM). (R)-BAY1238097's reduced activity confirms that this isoform selectivity pattern is stereospecific and BET-dependent, enabling rigorous interpretation of isoform-specific biological effects .

Safety Pharmacology Studies Distinguishing On-Target Toxicity

Apply (R)-BAY1238097 as a comparator in toxicology studies aimed at discriminating target-mediated adverse events from compound-specific toxicities. Given that BAY1238097 (S-enantiomer) caused dose-limiting toxicities at 80 mg/week in clinical trials leading to study termination, (R)-BAY1238097's reduced BET engagement provides a tool to assess whether specific adverse events (nausea, vomiting, headache, back pain) are driven by BET inhibition or by scaffold-related off-target pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-BAY1238097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.